N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide
Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide is a pyrano-pyrazole derivative featuring a cyclopropanecarboxamide moiety.
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-15-11-4-5-17-7-9(11)10(14-15)6-13-12(16)8-2-3-8/h8H,2-7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONUSIJJPAXTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the pyrano[4,3-c]pyrazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activities of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide have been studied for potential therapeutic applications. It may exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities.
Medicine: In the medical field, this compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with its analogs:
Key Observations :
- Compared to the methanol derivative , the carboxamide substitution reduces polarity but enhances stability against oxidation.
Pharmacological Activity
While direct data on the target compound are absent, insights from analogs include:
- Antitumor Activity: Pyrano-pyrazole derivatives (e.g., compound 286 in ) inhibit cancer cell lines (HGC-27, PC-3) with IC₅₀ values in the micromolar range. The cyclopropane group in the target compound may enhance potency by restricting conformational flexibility.
- HDAC Inhibition : Pyrazole-carboxamides (e.g., compound 287 in ) exhibit cytotoxicity via histone hyperacetylation. The cyclopropane moiety could further modulate binding to HDAC active sites.
- Kinase Modulation : Sulfonamide analogs (e.g., ) target kinases like Chk2, but their higher acidity may reduce cell permeability compared to carboxamides.
Metabolic and Toxicity Profiles
- Cyclopropane Ring : Enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a common issue with linear alkyl chains .
- Carboxamide vs. Sulfonamide : Carboxamides are less acidic (pKa ~17) than sulfonamides (pKa ~10), reducing renal toxicity risks associated with ionized metabolites .
- Ester Analogs : Prone to hydrolysis in vivo, generating carboxylic acids that may cause off-target effects .
Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 285.347 g/mol. The structure includes a tetrahydropyrano-pyrazole moiety which is significant for its biological interactions.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds containing pyrazole and tetrahydropyrano frameworks. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.25 | Apoptosis via caspase activation |
| Compound B | MDA-MB-231 | 0.5 | Autophagy induction and ROS generation |
| N-(methyl) | Various | TBD | TBD |
Case Studies
- Study on Pyrazolo Derivatives : A study published in Cancer Letters demonstrated that pyrazolo derivatives exhibit stronger cytotoxicity than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved the activation of apoptotic pathways through caspase enzymes and modulation of NF-κB signaling pathways .
- Mechanistic Insights : Another research highlighted that specific derivatives triggered autophagy in cancer cells by increasing the formation of autophagosomes and inhibiting mTOR pathways. This dual mechanism (apoptosis and autophagy) suggests a multifaceted approach to cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis through the activation of caspases 3, 8, and 9.
- ROS Generation : Increase in reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
- Autophagy Modulation : Enhancing autophagic processes which can lead to cell death in certain contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
